

Natural sources and abundance of silicic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silicic acid*

Cat. No.: *B10788627*

[Get Quote](#)

An In-depth Guide to the Natural Sources and Abundance of **Silicic Acid**

Introduction

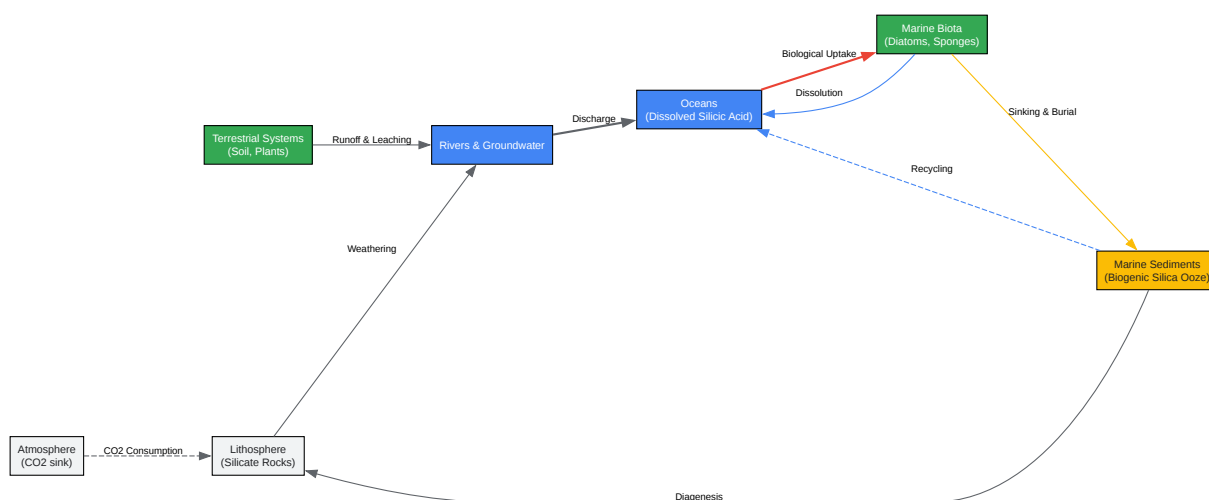
Silicic acid, primarily existing as orthosilicic acid (H_4SiO_4) in aqueous environments, is the principal bioavailable form of silicon, the second most abundant element in the Earth's crust.[1] Although not classified as a universally essential element for all life, it is crucial for specific groups of organisms, most notably diatoms, which are responsible for a significant portion of global primary productivity.[2][3] In concentrated solutions, **silicic acid** can polymerize, eventually forming silica gel.[4] This technical guide provides a comprehensive overview of the natural sources, abundance, and biogeochemical cycling of **silicic acid**, intended for researchers, scientists, and professionals in drug development. It details the analytical methods for its quantification and explores the biological pathways of its uptake and utilization.

The Global Biogeochemical Silicon Cycle

The silicon cycle is a biogeochemical process that governs the transport and transformation of silicon through the Earth's systems.[5] It begins with the chemical weathering of silicate rocks on land, a process that consumes atmospheric carbon dioxide and releases dissolved **silicic acid** into soils and freshwater systems.[1][6] Rivers and groundwater then transport this dissolved silicon to the oceans.[5][6]

In the marine environment, silicifying organisms, particularly diatoms, consume vast amounts of **silicic acid** to precipitate biogenic silica (SiO_2) for their cell walls, known as frustules.[2][4] This biological uptake links the silicon cycle to the carbon cycle, as diatoms contribute significantly to the biological carbon pump by sequestering atmospheric carbon into the deep ocean.[5]

Upon the death of these organisms, a large portion of the biogenic silica dissolves back into the water column, while a smaller fraction sinks and is buried in marine sediments, eventually re-entering the lithosphere.[5] This cycle involves immense fluxes, with an estimated 240 ± 40 teramoles of silicon per year being converted to biogenic silica in the ocean's photic zone.[5]



[Click to download full resolution via product page](#)

Caption: The global biogeochemical cycle of silicon.

Natural Sources and Abundance of Silicic Acid

The concentration of **silicic acid** varies significantly across different terrestrial and aquatic environments, governed by geological factors, biological activity, and hydrological processes.

Aquatic Systems

Silicic acid concentrations in aquatic systems are highly dynamic. In oceans, concentrations are generally low in surface waters due to intense biological uptake by organisms like diatoms and increase with depth as biogenic silica dissolves.^[7] Freshwater concentrations are largely controlled by the geology of the watershed and flow rates.

Environment	Concentration Range	Key Notes
Ocean Surface Water	< 2 μM - 100 μM	Concentrations are lowest (<2 μM) in central gyres and highest (80-100 μM) in nutrient-rich areas like the Antarctic during winter. ^[8]
Deep Ocean Water	10 μM - 180 μM	Concentrations increase with depth; North Atlantic deep waters range from 10-40 μM , while the North Pacific can reach 140-180 μM . ^{[7][8]}
Average Seawater	~70 μM	This average reflects the large reservoir of silicic acid in the deep ocean. ^[8]
Rivers & Streams	1 - 100 mg/L (as SiO_2)	The median for stream water is approximately 14 ppm (mg/L). ^{[9][10]} Concentrations depend on the weathering of local geology. ^[9]
Groundwater	9 - 17 ppm (as SiO_2)	The median for groundwater is around 17 ppm. ^[9] Salinity does not significantly influence concentration. ^[9]

Terrestrial and Biological Systems

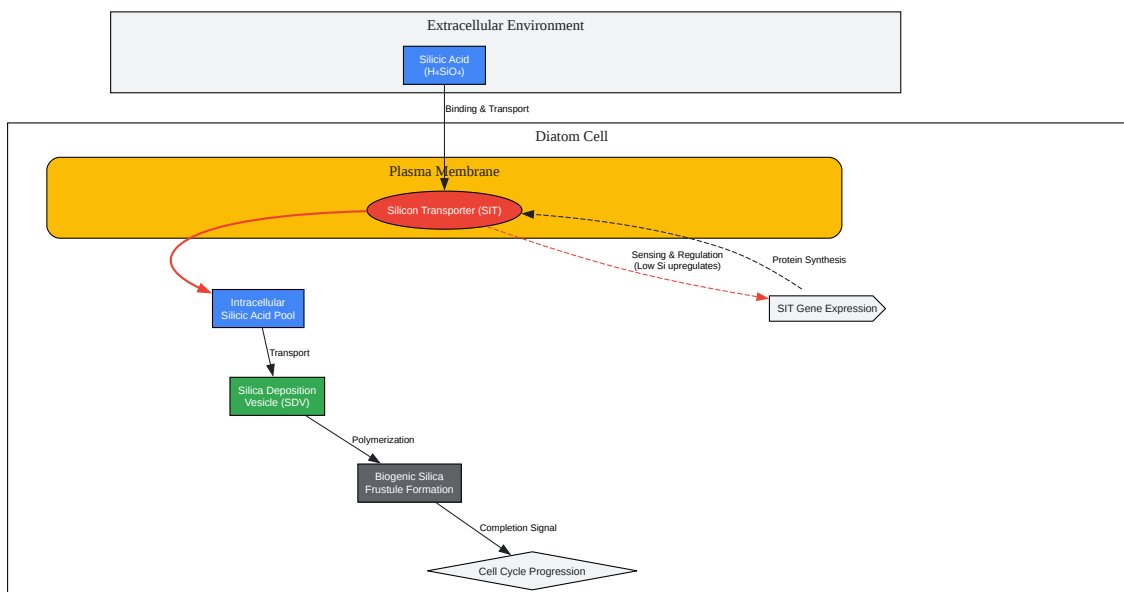
In soils, **silicic acid** is present in the soil solution and is taken up by plants. Plant tissues can accumulate significant amounts of silicon, which is returned to the soil upon decomposition, representing a major source of bioavailable silicon.^[11]

System	Concentration / Content	Key Notes
Soil Solution	0.1 - 0.6 mM	This is the typical range of plant-available monosilicic acid. [12] [13] Healthy soils may contain up to 100 ppm. [14]
Plant Tissues	0.1% - 10% (dry weight)	Silicon content varies greatly between species. [12] [13] Grasses and crops like rice are known Si accumulators.

Silicic Acid Uptake and Utilization in Diatoms

Diatoms have evolved a highly efficient system to take up **silicic acid** from environments where it is often a limiting nutrient. This process is primarily mediated by a family of specific membrane proteins known as Silicon Transporters (SITs).[\[3\]](#)[\[7\]](#)

At low extracellular concentrations ($<30\ \mu\text{M}$), uptake is an active process managed by SITs. At higher concentrations, passive diffusion can also contribute to uptake. The expression of SIT genes is tightly regulated and often coupled to the diatom cell cycle.[\[3\]](#)[\[13\]](#) When silicon is limited, SIT expression increases to maximize uptake. Recent evidence suggests that SITs may act not only as transporters but also as sensors of external **silicic acid** levels, signaling to the cell whether sufficient silicon is available to initiate cell wall (frustule) synthesis and proceed with cell division.[\[6\]](#) Once inside the cell, **silicic acid** is transported to a specialized acidic compartment called the Silica Deposition Vesicle (SDV), where it is polymerized into the intricate biogenic silica structures of the frustule.[\[4\]](#)



[Click to download full resolution via product page](#)

Caption: Silicon uptake and sensing pathway in diatoms.

Analytical Methodology: Molybdate Blue Spectrophotometry

The quantitative determination of reactive **silicic acid** in aqueous samples is commonly performed using the molybdate blue colorimetric method. This technique is sensitive, robust, and widely adopted in oceanography and water quality analysis.

Principle of Analysis

The method is based on the reaction of **silicic acid** with an acidic ammonium molybdate solution to form a yellow β -molybdosilicic acid complex. This complex is then reduced by an agent such as ascorbic acid or a metol-sulfite solution to form a stable, intensely colored "molybdenum blue" complex.^[1] The absorbance of this blue solution is measured

spectrophotometrically at a wavelength between 660 nm and 810 nm, which is directly proportional to the concentration of **silicic acid** in the original sample.[1] Interferences from phosphate, which can form a similar complex, are eliminated by the addition of a masking agent like oxalic or tartaric acid.[5]

Experimental Protocol

The following is a generalized protocol adapted from established methods.[1][8]

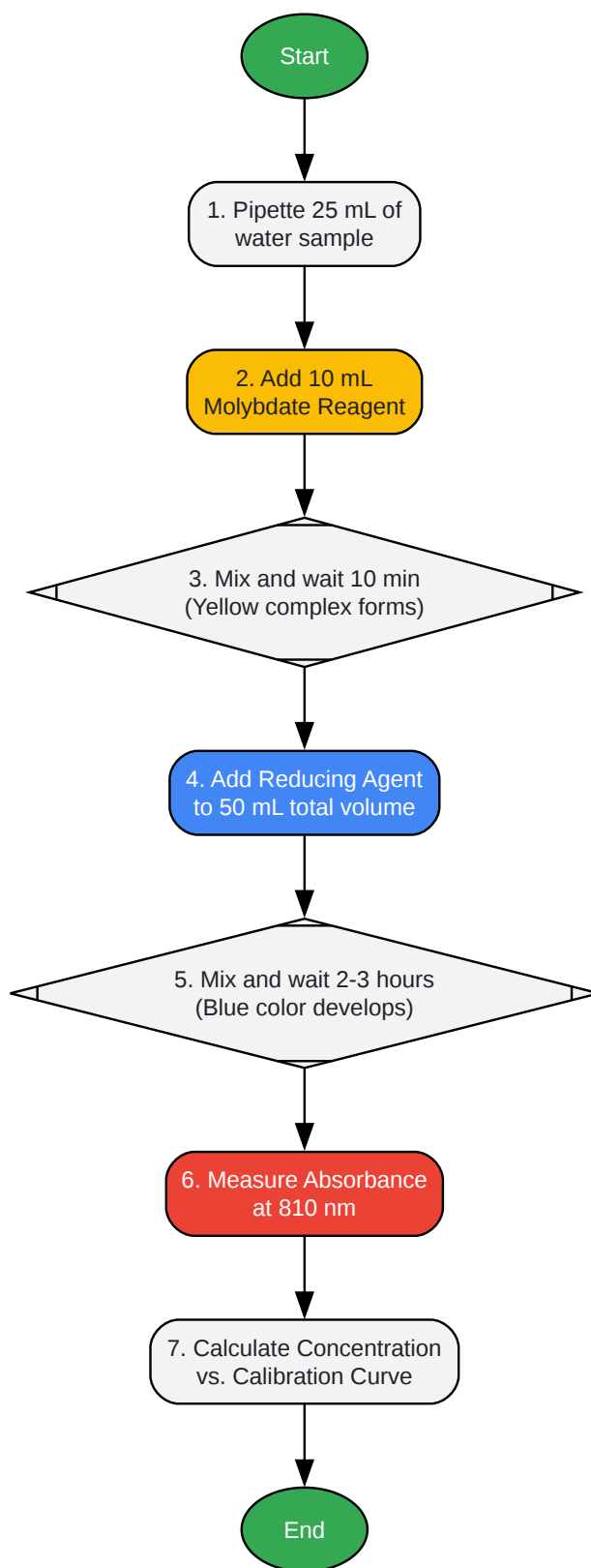
1. Reagent Preparation:

- **Molybdate Reagent:** Dissolve 4.0 g of ammonium paramolybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$) in ~300 mL of deionized water. Slowly add 12.0 mL of concentrated HCl, mix, and bring the final volume to 500 mL. Store refrigerated in a polyethylene bottle.[1]
- **Reducing Agent (Metol-Sulfite):** Dissolve 6.0 g of anhydrous sodium sulfite (Na_2SO_3) in 500 mL of deionized water. Add 10.0 g of metol (p-methylaminophenol sulfate) and stir until dissolved. Filter and store in a glass bottle. Prepare fresh monthly.[1]
- **Oxalic Acid Solution:** Prepare a saturated solution by shaking 50 g of oxalic acid dihydrate with 500 mL of deionized water. Decant the supernatant for use.[1]
- **Sulfuric Acid (50% v/v):** Slowly and carefully add 250 mL of concentrated H_2SO_4 to 250 mL of deionized water in an ice bath. Cool before storing in a glass bottle.[8]
- **Silicate Standard Stock (5 mM):** Dissolve 0.9403 g of dried sodium hexafluorosilicate (Na_2SiF_6) in deionized water and make up to 1 L. Store in a polyethylene bottle.[1]

2. Procedure:

- Pipette 25 mL of the water sample into a 50 mL stoppered measuring cylinder.
- Add 10 mL of the molybdate reagent. Stopper the cylinder, mix, and let stand for 10 minutes for the yellow silicomolybdate complex to form.[1]
- Prepare the final reducing solution by mixing 100 mL of metol-sulfite solution with 60 mL of oxalic acid solution, then slowly adding 60 mL of 50% sulfuric acid and diluting to 300 mL. Prepare this fresh for immediate use.[8]

- Rapidly add the final reducing solution to the sample in the cylinder to bring the total volume to 50 mL.[\[1\]](#)
- Mix immediately and allow the solution to stand for 2-3 hours for full color development.[\[1\]](#)
- Measure the absorbance of the solution in a spectrophotometer at 810 nm against a reagent blank prepared with low-silicate water.[\[1\]](#)
- Determine the sample concentration by comparing its absorbance to a calibration curve prepared using a series of known dilutions of the silicate standard stock.



[Click to download full resolution via product page](#)

Caption: Workflow for **silicic acid** analysis by molybdate blue method.

Conclusion

Silicic acid is a fundamental component of the global silicon cycle, with its abundance in natural waters directly influencing the productivity of key marine ecosystems. The primary natural source is the weathering of continental silicate minerals, and its concentration varies widely from nanomolar levels in surface oceans to millimolar levels in soil solutions. The biological uptake in organisms like diatoms is a critical flux, mediated by sophisticated transporter proteins that link silicon availability to cellular life cycles. Understanding the distribution and dynamics of **silicic acid** is therefore essential for fields ranging from oceanography and climate science to agriculture and biotechnology. The standardized analytical methods, such as the molybdate blue assay, provide the necessary tools for researchers to accurately quantify this vital nutrient and further unravel its complex role in the Earth's systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chapter 12- The Determination of Reactive Silicate in Sea Water [nodc.noaa.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The evolution of silicon transporters in diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diatom - Wikipedia [en.wikipedia.org]
- 5. nemi.gov [nemi.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. The evolution of silicon transporters in diatoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.turnerdesigns.com [docs.turnerdesigns.com]
- 9. gas-sensing.com [gas-sensing.com]
- 10. Analysis of Thalassiosira pseudonana Silicon Transporters Indicates Distinct Regulatory Levels and Transport Activity through the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence for a Regulatory Role of Diatom Silicon Transporters in Cellular Silicon Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chesapeakebay.net [chesapeakebay.net]
- 13. nemi.gov [nemi.gov]
- 14. Molybdenum blue photometry method for the determination of colloidal silica and soluble silica in leaching solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Natural sources and abundance of silicic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788627#natural-sources-and-abundance-of-silicic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com